molecular formula C18H21N5OS B3008886 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide CAS No. 1203414-46-3

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide

Cat. No. B3008886
CAS RN: 1203414-46-3
M. Wt: 355.46
InChI Key: QFUPQUKCGWGKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is a key precursor in synthesizing a broad spectrum of heterocyclic compounds, pivotal in pharmaceuticals and agrochemicals. Research highlights its utility in creating novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with significant antitumor activities. These derivatives exhibit promising inhibitory effects on various cancer cell lines, underscoring their potential in cancer therapy development (Albratty, El-Sharkawy, & Alam, 2017).

Cascade Reactions for Heterocycles

It serves as a versatile starting material for cascade reactions, leading to the efficient synthesis of diverse heterocyclic structures. These reactions are characterized by excellent atom economy, highlighting the compound's role in sustainable chemical synthesis practices (Schmeyers & Kaupp, 2002).

Regioselective Annellation

The compound's framework facilitates regioselective annellation, a process critical in the synthesis of complex molecular architectures. This capability is instrumental in constructing cyclic compounds with specific structural features, which are essential in the development of new drugs and materials (Rashed, Hamid, Ramadan, & Ashry, 1998).

Antitumor Evaluation

Its derivatives have been extensively studied for their antitumor properties. These studies involve synthesizing and evaluating heterocyclic compounds derived from the compound, showing high inhibitory effects against various human cancer cell lines. This research is crucial for identifying new therapeutic agents for cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimicrobial Activities

Research also extends to the compound's role in synthesizing new indole-containing derivatives with significant antimicrobial activities. These studies are vital for addressing the growing concern of antimicrobial resistance and the need for new and effective antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-22-12-20-21-18(22)25-10-9-19-17(24)11-23-15-7-3-2-5-13(15)14-6-4-8-16(14)23/h2-3,5,7,12H,4,6,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUPQUKCGWGKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.